Cas no 589-21-9 ((4-Bromophenyl)hydrazine)

(4-Bromophenyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- (4-Bromophenyl)hydrazine
- 4-BROMO PHENYL HYDRAZINE
- P-BROMOPHENYL HYDRAZINE
- P-BROMOPHENYL HYDRAZINE CP
- (4-bromo-2-phenyl)-hydrazine
- (4-bromophenyl)diazane
- 4-Br-phenylhydrazine
- Hydrazine,(4-bromophenyl)
- Hydrazine,(p-bromophenyl)
- para-bromophenylhydrazine
- (4-Bromo-phenyl)-hydrazine
- p-Bromophenylhydrazine
- 4-bromophenylhydrazine
- Hydrazine, (4-bromophenyl)-
- (p-Bromophenyl)hydrazine
- 1-Bromo-4-hydrazinobenzene
- Hydrazine, (p-bromophenyl)-
- NRESDXFFSNBDGP-UHFFFAOYSA-N
- 1D906VQ17M
- p-Bromphenylhydrazin
- PubChem21916
- 4-bromophenyl hydrazine
- 4-bromo-phenyl hydrazine
- (4-bromophenyl)-Hydrazine
- TimTec1_005956
- 1-(4-Bromophenyl)hydr
- Hydrazine,(4-bromophenyl)-
- DTXSID80207631
- AKOS000312970
- NCGC00173351-01
- NSC-190724
- Hydrazine, 1-(p-bromophenyl)-
- EINECS 209-640-7
- HMS1550O16
- PS-3070
- SCHEMBL7151
- NSC190724
- CS-0060253
- 1-(4-Bromophenyl)hydrazine
- NS00034040
- 2-IODOTETRAFLUOROETHYLTRIFLUOROMETHYLETHER
- 589-21-9
- FT-0617693
- UNII-1D906VQ17M
- NSC 190724
- SY101512
- 1-(4-Bromophenyl)hydrazine #
- BB 0249756
- W16688
- MFCD01935685
- A832075
- P-BROMOPHENYLHYDRAZINE [MI]
- Q27252272
- BBL009630
- STK697361
- DTXCID30130122
- Hydrazine, (4-bromophenyl)-, hydrochloride
- ALBB-024948
- hydrazine, (4-bromo)phenyl-
- DB-072544
-
- MDL: MFCD01935685
- インチ: 1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
- InChIKey: NRESDXFFSNBDGP-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 185.97900
- どういたいしつりょう: 185.979
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 79.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.5672 (rough estimate)
- ゆうかいてん: 102-104
- ふってん: 285.6°Cat760mmHg
- フラッシュポイント: 126.5°C
- 屈折率: 1.5500 (estimate)
- PSA: 38.05000
- LogP: 2.50800
(4-Bromophenyl)hydrazine セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
(4-Bromophenyl)hydrazine 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
(4-Bromophenyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM307989-10g |
(4-Bromophenyl)hydrazine |
589-21-9 | 95+% | 10g |
$296 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130893-1g |
(4-Bromophenyl)hydrazine |
589-21-9 | 97% | 1g |
¥111.00 | 2024-05-07 | |
TRC | B700708-10mg |
(4-Bromophenyl)hydrazine |
589-21-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130893-10g |
(4-Bromophenyl)hydrazine |
589-21-9 | 97% | 10g |
¥531.00 | 2024-05-07 | |
Apollo Scientific | OR016911-1g |
4-Bromophenylhydrazine |
589-21-9 | 1g |
£42.00 | 2025-02-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863860-1g |
4-Bromophenylhydrazine |
589-21-9 | 96% | 1g |
¥324.00 | 2022-09-02 | |
Alichem | A250000100-1g |
4-Bromophenylhydrazine |
589-21-9 | 98% | 1g |
$1634.45 | 2023-09-01 | |
Alichem | A250000100-500mg |
4-Bromophenylhydrazine |
589-21-9 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TU108-200mg |
(4-Bromophenyl)hydrazine |
589-21-9 | 96% | 200mg |
157.0CNY | 2021-08-05 | |
Alichem | A250000100-250mg |
4-Bromophenylhydrazine |
589-21-9 | 98% | 250mg |
$693.60 | 2023-09-01 |
(4-Bromophenyl)hydrazine 関連文献
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1. CCXXII.—Bromination of acyl derivatives of phenylhydrazine. Preparation of 2 : 4-dibromophenylhydrazineJames Ernest Humphries,Roy Evans J. Chem. Soc. Trans. 1925 127 1676
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2. CXXI.—Action of hydrogen peroxide on carbohydrates in the presence of ferrous sulphate. IVRobert Selby Morrell,James Murray Crofts J. Chem. Soc. Trans. 1903 83 1284
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3. CCXXVI.—The action of halogens upon m- and p-nitrobenzaldehydephenylhydrazonesFrederick Daniel Chattaway,Arthur John Walker J. Chem. Soc. Trans. 1925 127 1687
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4. CXCVIII.—The action of halogens on phenylhydrazones. Part I. The action of bromineJames Ernest Humphries,Edward Bloom,Roy Evans J. Chem. Soc. Trans. 1923 123 1766
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Mahalingavelar Paramasivam,Akhil Gupta,Aaron M. Raynor,Sheshanth V. Bhosale,K. Bhanuprakash,V. Jayathirtha Rao RSC Adv. 2014 4 35318
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Jith C. Janardhanan,Kiran James,Anisha Puthuvakkal,Rasmi P. Bhaskaran,Cherumuttathu H. Suresh,Vakayil K. Praveen,Narayanapillai Manoj,Beneesh P. Babu New J. Chem. 2019 43 10166
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7. CXXI.—The action of the halogens on aromatic hydrazinesFrederick Daniel Chattaway J. Chem. Soc. Trans. 1909 95 1065
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8. CXXXIII.—Condensation of benzil with dibenzyl ketoneGeorge Gerald Henderson,Robert Henry Corstorphine J. Chem. Soc. Trans. 1901 79 1256
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Nithya Murugesh,Ramasamy Karvembu,Seenuvasan Vedachalam Org. Biomol. Chem. 2020 18 7884
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10. 266. The interaction of arylsulphonylphenylhydrazines with bromineFrank Bell J. Chem. Soc. 1936 1242
(4-Bromophenyl)hydrazineに関する追加情報
Introduction to (4-Bromophenyl)hydrazine and Its Applications in Modern Chemical Biology
(4-Bromophenyl)hydrazine, with the CAS number 589-21-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic compound features a bromine substituent on a phenyl ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties have garnered considerable attention from researchers exploring novel therapeutic agents and biochemical pathways.
The compound's molecular structure, characterized by a phenyl ring attached to a hydrazine moiety, positions it as a valuable building block in medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high selectivity and efficacy in drug design.
In recent years, (4-Bromophenyl)hydrazine has been extensively studied for its potential applications in the development of anticancer agents. Researchers have leveraged its reactivity to synthesize hydrazino derivatives that exhibit inhibitory effects on key enzymes involved in tumor proliferation. For instance, studies have demonstrated that compounds derived from (4-Bromophenyl)hydrazine can interfere with the activity of tyrosine kinases, which are frequently overexpressed in various cancers. This has opened up new avenues for developing targeted therapies that minimize side effects associated with traditional chemotherapeutic approaches.
Moreover, the compound has shown promise in the field of neurobiology. Emerging research indicates that (4-Bromophenyl)hydrazine-based molecules may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The bromine atom's ability to participate in polar interactions with biological targets enhances the compound's binding affinity, making it an attractive candidate for drug development. Ongoing studies are exploring its role in modulating the activity of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative processes.
The synthesis of (4-Bromophenyl)hydrazine involves well-established organic chemistry protocols, ensuring its availability for research purposes. The compound can be prepared through the bromination of aniline derivatives or by reacting hydrazine with appropriately substituted phenols. These synthetic routes are optimized for high yield and purity, making (4-Bromophenyl)hydrazine a reliable starting material for further chemical transformations.
One of the most compelling aspects of (4-Bromophenyl)hydrazine is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active molecules due to their ability to mimic natural biological structures and interact with biological targets in specific ways. By serving as a key intermediate, (4-Bromophenyl)hydrazine enables the construction of diverse heterocyclic frameworks, including imidazoles, pyrimidines, and triazines. These heterocycles have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties.
The versatility of (4-Bromophenyl)hydrazine is further highlighted by its utility in material science applications. Researchers have utilized this compound to develop novel polymers and coatings with enhanced thermal stability and mechanical strength. The bromine atom's presence facilitates cross-linking reactions that improve material properties, making it valuable for creating advanced materials used in electronics and aerospace industries.
As our understanding of biochemical pathways continues to evolve, the demand for specialized intermediates like (4-Bromophenyl)hydrazine is expected to grow. The compound's unique reactivity and structural features make it indispensable in synthetic chemistry, particularly for constructing complex molecules that mimic biological systems. Future research will likely focus on expanding its applications in drug discovery and material science, leveraging cutting-edge techniques such as computational chemistry and high-throughput screening to identify novel derivatives with enhanced properties.
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